2-Ethylamino-5-methyl-3-nitropyridine
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Overview
Description
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2-Ethylamino-5-methyl-3-nitropyridine is represented by the formula C8H11N3O2 . The exact mass is 181.08500 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Physical And Chemical Properties Analysis
The molecular formula of 2-Ethylamino-5-methyl-3-nitropyridine is C8H11N3O2 . It has a molecular weight of 181.19200 . The exact mass is 181.08500 . It has 4 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
Nonlinear Optics (NLO) and Optical Limiting
2-Ethylamino-5-methyl-3-nitropyridine has been investigated for its potential in nonlinear optical applications due to its ability to facilitate the synthesis of organic adduct compounds like 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA). These compounds exhibit high optical transmittance and are promising for high-power laser applications, with significant third-order nonlinear optical coefficients .
Pharmacology
In the realm of pharmacology, nitropyridines, which include derivatives like 2-Ethylamino-5-methyl-3-nitropyridine, are synthesized and used for various bioactive compounds. These derivatives can be further modified to create a series of 2-substituted-5-nitropyridines, which have potential applications in drug development and medicinal chemistry .
Material Science
The compound’s derivatives are utilized in material science for the synthesis of novel materials with desirable properties. These materials are often used in the development of functional materials for multidisciplinary research areas, including dielectric, piezoelectric, pyroelectric, and ferroelectric applications .
Chemical Synthesis
2-Ethylamino-5-methyl-3-nitropyridine serves as a precursor in chemical synthesis, particularly in the production of various substituted pyridines. The compound’s reactivity allows for high regioselectivity and yields in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines, which are valuable intermediates in organic synthesis .
Agriculture
Nitropyridine derivatives, including 2-Ethylamino-5-methyl-3-nitropyridine, are explored for their antimicrobial properties. They are used in the synthesis of crown ether compounds and their metal complexes, which have been tested for antibacterial and antifungal activities, indicating potential applications in plant protection and pest control .
Analytical Chemistry
In analytical chemistry, 2-Ethylamino-5-methyl-3-nitropyridine is used for experimental and research purposes. Its well-defined structure and properties make it suitable for use as a standard or reference compound in various analytical methods, aiding in the identification and quantification of substances .
Safety And Hazards
2-Ethylamino-5-methyl-3-nitropyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Future Directions
properties
IUPAC Name |
N-ethyl-5-methyl-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-9-8-7(11(12)13)4-6(2)5-10-8/h4-5H,3H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFJTNXAIVBEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546407 |
Source
|
Record name | N-Ethyl-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylamino-5-methyl-3-nitropyridine | |
CAS RN |
106690-40-8 |
Source
|
Record name | N-Ethyl-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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